n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide: is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or other modifications.
Industrial production methods would likely involve optimizing these synthetic routes for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions, while the hydroxymethyl and acetamide groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. Compared to these, n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxymethyl and acetamide groups differentiates it from other pyrrolidine derivatives, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
N-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(14)11-5-4-10(15)12-6-2-3-9(12)7-13/h9,13H,2-7H2,1H3,(H,11,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWABQHORAPCEB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N1CCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567866-17-4 |
Source
|
Record name | N-{3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.